6-(Pyrrolidin-1-yl)quinolin-5-amine
Description
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
6-pyrrolidin-1-ylquinolin-5-amine |
InChI |
InChI=1S/C13H15N3/c14-13-10-4-3-7-15-11(10)5-6-12(13)16-8-1-2-9-16/h3-7H,1-2,8-9,14H2 |
InChI Key |
SIZOWSNMBFVMSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C3=C(C=C2)N=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthesis Starting from Aniline Derivatives
One well-documented route involves starting with substituted anilines, which react with β-ketoesters or ethyl acetoacetate under acidic conditions to form hydroxyquinolines. For example:
- Aniline reacts with ethyl acetoacetate in the presence of acetic acid or polyphosphoric acid (PPA) to yield hydroxyquinoline intermediates.
- These hydroxyquinolines are then chlorinated using phosphorus oxychloride (POCl3) to produce 4-chloroquinoline derivatives.
- Subsequent nucleophilic substitution with pyrrolidine introduces the pyrrolidin-1-yl group at the 6-position.
This method is exemplified in the synthesis of related compounds such as 6-chloro-2-methyl-4-(pyrrolidin-1-yl)quinoline, which shares similar substitution patterns and synthetic steps.
Amination at the 5-Position
The amino group at the 5-position can be introduced either by:
- Direct nucleophilic aromatic substitution if a suitable leaving group is present at the 5-position,
- Or through reduction of a nitro precursor (e.g., 5-nitro-6-(pyrrolidin-1-yl)quinoline) to the corresponding amine.
For example, 5-nitro-6-(pyrrolidin-1-yl)quinoline can be synthesized and then reduced by catalytic hydrogenation or chemical reduction (e.g., using palladium on carbon under hydrogen atmosphere) to yield this compound.
Alternative Routes via Quinolin-4-one Derivatives
Another approach involves quinolin-4-one intermediates:
- Substituted benzoic acids are converted to acid chlorides and then reacted with aminoacetophenones to form amides.
- These amides cyclize under basic conditions to quinolin-4-ones.
- Catalytic hydrogenolysis introduces the pyrrolidinyl group at the 6-position.
- Further functionalization can install the amino group at the 5-position.
This method was used to prepare 6-(pyrrolidin-1-yl)quinolin-4-one derivatives with potent biological activity, indicating the versatility of quinolin-4-one intermediates in quinoline functionalization.
One-Pot Aminopropylation and Substitution
Recent advances include one-pot protocols where aminopropylation is followed by nucleophilic substitution or amide coupling without intermediate isolation. This method can be adapted to introduce pyrrolidinyl groups efficiently, improving overall yield and reducing purification steps.
Summary Data Table of Key Preparation Steps
Research Findings and Notes
- The nucleophilic substitution of chloroquinoline intermediates with pyrrolidine is highly efficient and provides excellent yields, making it a preferred method for introducing the pyrrolidinyl group.
- Reduction of nitroquinoline derivatives is a reliable way to obtain the corresponding aminoquinoline, with catalytic hydrogenation offering clean conversion.
- Quinolin-4-one intermediates serve as versatile platforms for further functionalization, enabling the synthesis of biologically active quinoline derivatives with pyrrolidinyl substitution.
- One-pot protocols reduce reaction times and purification steps, improving synthetic efficiency and scalability.
- Spectroscopic methods (1H NMR, 13C NMR, HR-ESIMS) confirm the structures at each stage, ensuring purity and correct substitution patterns.
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-1-yl)quinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
1. Antagonism of Receptors
Research has shown that derivatives of 6-(Pyrrolidin-1-yl)quinolin-5-amine exhibit potent antagonistic activity at serotonin receptors, particularly the 5-HT6 receptor. In a study, modifications to the compound led to enhanced binding affinity and selectivity for the 5-HT6 receptor compared to D3 receptors, suggesting potential applications in treating neurological disorders such as schizophrenia and depression .
2. Modulation of mGluR1 Activity
The compound has also been evaluated for its ability to inhibit metabotropic glutamate receptor 1 (mGluR1). In vitro assays demonstrated that certain derivatives could inhibit calcium mobilization induced by glutamate, indicating their potential role in managing conditions like neuropathic pain. For instance, one derivative showed an IC50 value of 2.16 µM, highlighting its effectiveness as an mGluR1 antagonist .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound derivatives. The introduction of various substituents at specific positions on the quinoline ring has been shown to significantly affect their biological activity.
Key Findings from SAR Studies:
- Substituent Effects : Compounds with larger hydrophobic groups at the R1 position exhibited higher potency against mGluR1. Conversely, smaller substituents tended to reduce activity .
- Amine Variations : The type of cyclic amine used at the R2 position also influenced receptor binding and antagonistic activity. For example, pyrrolidine and piperidine derivatives showed markedly different inhibition profiles .
Case Studies
1. Neuropathic Pain Model
In vivo studies using a spinal nerve ligation model demonstrated that selected derivatives of this compound could reduce mechanical allodynia and cold allodynia in rats. Although their efficacy was lower than that of established treatments like gabapentin, these findings underscore the compound's potential for further development as a therapeutic agent for neuropathic pain .
2. Antimicrobial Activity
Another area of exploration has been the antimicrobial efficacy of this compound. Various studies have reported on its effectiveness against specific bacterial strains, suggesting that it could serve as a lead compound in developing new antibiotics.
| Compound | R1 (Substituent) | % Inhibition (mGluR1) at 10 µM |
|---|---|---|
| 12b | Methyl | 65.97 |
| 12c | Methyl | 35.85 |
| 13c | Ethyl | 76.76 |
| 13d | Propyl | 61.97 |
Table 2: In Vivo Efficacy in Neuropathic Pain Model
| Compound | Dose (mg/kg) | Mechanical Allodynia Reduction (%) | Cold Allodynia Reduction (%) |
|---|---|---|---|
| 13c | 100 | Moderate | Moderate |
| Gabapentin | - | High | High |
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-1-yl)quinolin-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, modulating their activity. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. The pyrrolidine group enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Quinolin-5-amine (5-Aminoquinoline)
Pyrimidine-Based Analogs (e.g., 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine)
- Structure: Replaces the quinoline core with pyrimidine while retaining the 6-pyrrolidinyl and 5-amine groups .
- Impact: Pyrimidine cores are smaller and more electron-deficient, altering electronic properties and binding affinities compared to quinoline derivatives.
Substituent Variations at the 6-Position
Piperazine and Diazepane Derivatives
- Examples: 7-(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4-amine (10c, 40% yield) . 7-(2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4-amine (10e, 48% yield) .
- Comparison : Piperazine and diazepane substituents introduce additional nitrogen atoms, enhancing hydrogen-bonding capabilities. However, their larger size may reduce solubility compared to pyrrolidine.
Brominated Quinoline Derivatives (e.g., (E)-3-(6-Bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n))
- Structure : Features a bromine atom at the 6-position and acrylamide substituents .
- Impact : Bromine increases molecular weight and may improve halogen bonding but reduces synthetic versatility compared to pyrrolidine.
Functional Group Additions at Other Positions
Acrylamido Derivatives (e.g., (E)-3-(6-Bromoquinolin-4-yl)-N-phenylacrylamide (6o))
Arylpiperazine-Linked Derivatives (e.g., 5-(4-Arylpiperazin-1-yl)-N-quinolinyl-pentanamide (10a–10k))
- Structure: Attaches arylpiperazine groups via pentanamide linkers to quinoline .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
